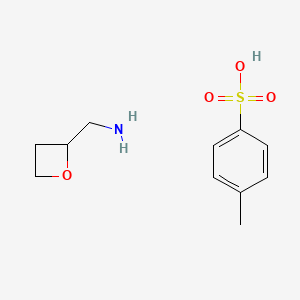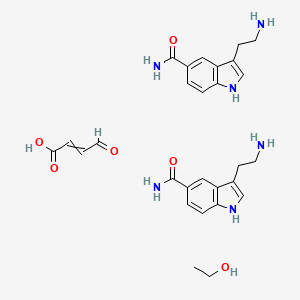
3-Carboxyprop-2-enoyl group; bis(5-carboxamidotryptamine); ethyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Carboxyprop-2-enoyl group; bis(5-carboxamidotryptamine); ethyl alcohol” is a complex organic molecule that combines multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the 3-carboxyprop-2-enoyl group, bis(5-carboxamidotryptamine), and ethyl alcohol moieties suggests a multifaceted reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. The 3-carboxyprop-2-enoyl group can be synthesized through the oxidation of butenedioic acid derivatives . The bis(5-carboxamidotryptamine) moiety can be prepared by coupling tryptamine derivatives with carboxylic acid groups under peptide coupling conditions . Ethyl alcohol is typically introduced through esterification or alcohol addition reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors for efficient and scalable reactions. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethyl alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The 3-carboxyprop-2-enoyl group can be reduced to form saturated carboxylic acids.
Substitution: The bis(5-carboxamidotryptamine) moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted tryptamine derivatives.
科学的研究の応用
作用機序
The mechanism of action of this compound involves interactions with various molecular targets. The 3-carboxyprop-2-enoyl group can act as an electrophile in Michael addition reactions . The bis(5-carboxamidotryptamine) moiety may interact with serotonin receptors, influencing neurotransmission . Ethyl alcohol can act as a solvent and participate in hydrogen bonding .
類似化合物との比較
Similar Compounds
Acrylic acid: Contains a similar 3-carboxyprop-2-enoyl group.
Tryptamine: Shares the tryptamine core structure.
Ethanol: Similar to the ethyl alcohol moiety.
Uniqueness
The presence of both carboxylic acid and amide groups allows for versatile interactions in biological systems .
特性
分子式 |
C28H36N6O6 |
|---|---|
分子量 |
552.6 g/mol |
IUPAC名 |
3-(2-aminoethyl)-1H-indole-5-carboxamide;ethanol;4-oxobut-2-enoic acid |
InChI |
InChI=1S/2C11H13N3O.C4H4O3.C2H6O/c2*12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3-1-2-4(6)7;1-2-3/h2*1-2,5-6,14H,3-4,12H2,(H2,13,15);1-3H,(H,6,7);3H,2H2,1H3 |
InChIキー |
SJTYSRUDEQUAFG-UHFFFAOYSA-N |
正規SMILES |
CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile](/img/structure/B12508456.png)
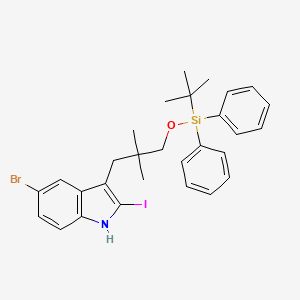
![1-(5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12508464.png)
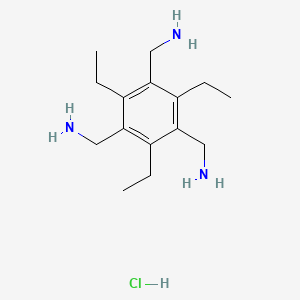
![5,10,15,20,25,30,35,40-Octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12508475.png)
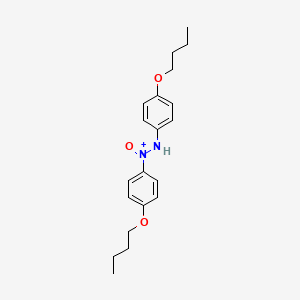
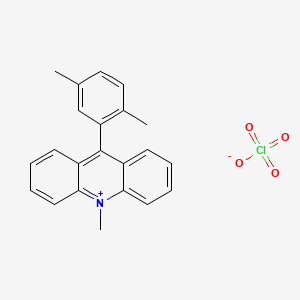
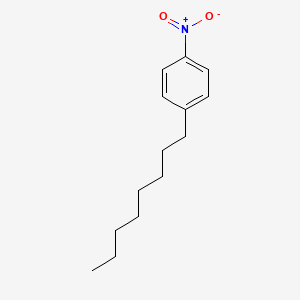
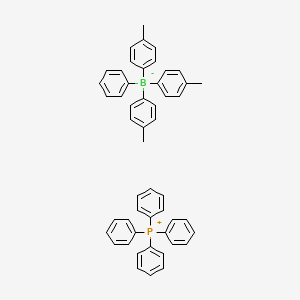
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide](/img/structure/B12508501.png)
![8-[4-(2-methylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12508505.png)
![6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12508516.png)
